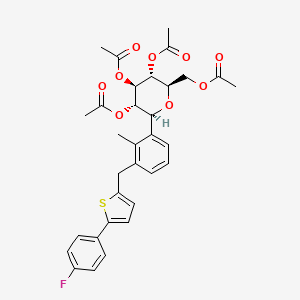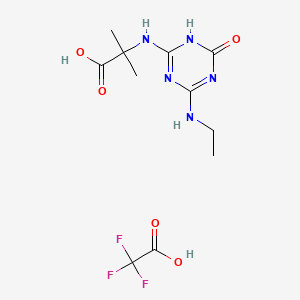![molecular formula C12H12BNO3 B13856424 [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid CAS No. 1224724-40-6](/img/structure/B13856424.png)
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(6-methoxypyridin-3-yl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the use of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as methanol or water can be used under acidic or basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds is particularly important for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for the next catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
(4-Methoxypyridin-3-yl)boronic acid: Another similar compound with a methoxy group at a different position, affecting its reactivity.
Uniqueness
The presence of both a pyridine and a phenyl group in [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid enhances its reactivity and versatility in various chemical transformations. This makes it a more valuable reagent compared to its simpler counterparts .
Properties
CAS No. |
1224724-40-6 |
|---|---|
Molecular Formula |
C12H12BNO3 |
Molecular Weight |
229.04 g/mol |
IUPAC Name |
[4-(6-methoxypyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-7-4-10(8-14-12)9-2-5-11(6-3-9)13(15)16/h2-8,15-16H,1H3 |
InChI Key |
SGHCACLSGPQOEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


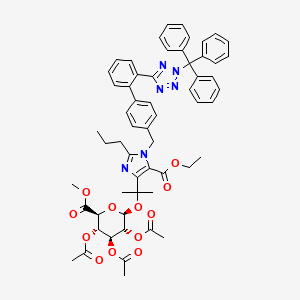
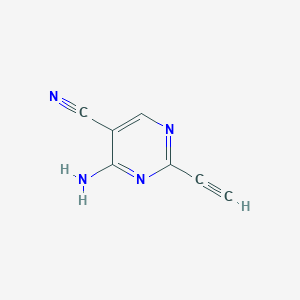
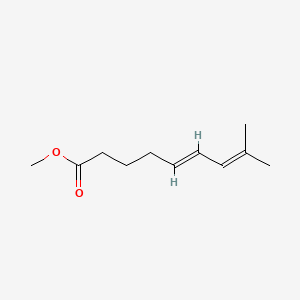
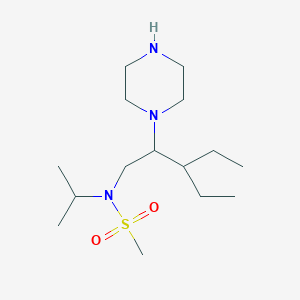
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
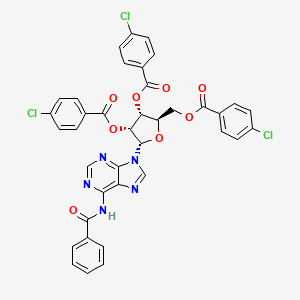
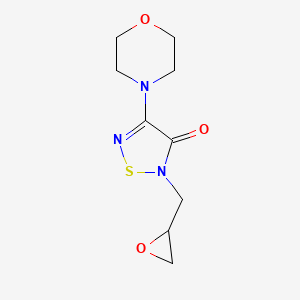
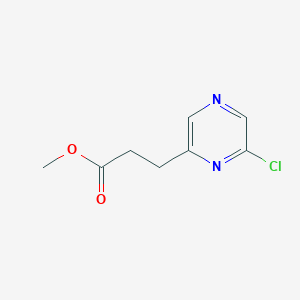
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

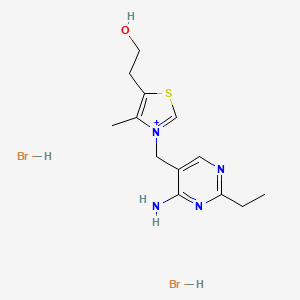
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
